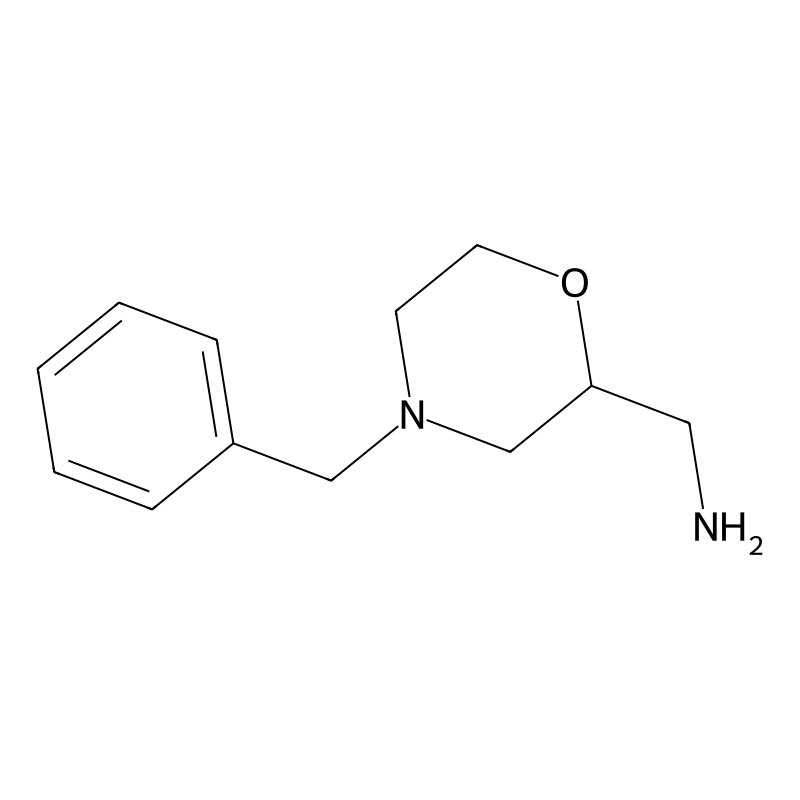

(4-Benzylmorpholin-2-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-(4-Benzylmorpholin-2-yl)methanamine is a chiral amine characterized by a morpholine ring that is substituted with a benzyl group at the 4-position and a methanamine group at the 2-position. Its chemical formula is with a molecular weight of 206.28 g/mol. The compound is notable for its unique stereochemistry, which can influence its biological activity and reactivity in various chemical processes .

- Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

- Reduction: It can undergo reduction reactions using lithium aluminum hydride, resulting in the formation of secondary amines.

- Substitution: Nucleophilic substitution reactions can occur at the benzyl position, particularly when treated with benzyl chloride in the presence of bases like sodium hydride.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Benzyl chloride with sodium hydride as a base.

(S)-(4-Benzylmorpholin-2-yl)methanamine has been investigated for its potential biological activities, particularly in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds aimed at targeting the central nervous system. Additionally, it is utilized in biological studies focusing on enzyme inhibitors and receptor ligands, indicating its relevance in drug discovery and development .

The synthesis of (S)-(4-Benzylmorpholin-2-yl)methanamine typically involves multiple steps:

- Formation of the Morpholine Ring: This can be achieved by reacting diethanolamine with an appropriate alkylating agent.

- Benzylation: The morpholine ring is benzylated at the 4-position using benzyl chloride in the presence of sodium hydride as a base.

- Introduction of the Methanamine Group: The final step involves reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride .

In industrial settings, these synthetic routes may be optimized for large-scale production, employing continuous flow reactors and automated systems to enhance yield and purity.

(S)-(4-Benzylmorpholin-2-yl)methanamine finds applications across various fields:

- Medicinal Chemistry: As an intermediate for synthesizing drugs targeting neurological conditions.

- Organic Synthesis: Used as a versatile building block for creating complex organic molecules.

- Biological Studies: Involved in research related to enzyme inhibition and receptor interactions.

- Industrial

Research on (S)-(4-Benzylmorpholin-2-yl)methanamine's interactions focuses on its role as a ligand for various biological receptors. Its ability to inhibit certain enzymes makes it a candidate for studies on drug design and development. Understanding its interactions helps elucidate its potential therapeutic effects and side effects when used in pharmaceutical formulations.

Several compounds share structural similarities with (S)-(4-Benzylmorpholin-2-yl)methanamine. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (R)-(4-Benzylmorpholin-2-yl)methanol | 943442-96-4 | 0.91 | Enantiomer with different stereochemistry. |

| 4-Benzylmorpholine | 10316-00-4 | 0.90 | Lacks methanamine group; different reactivity. |

| 2-(Benzylamino)morpholine | 91271-82-8 | 0.90 | Benzyl group attached to nitrogen atom; alters properties. |

Uniqueness

(S)-(4-Benzylmorpholin-2-yl)methanamine is distinguished by its specific stereochemistry, which can lead to varying biological activities compared to its enantiomer. The dual presence of both benzyl and methanamine groups provides a versatile scaffold conducive to further functionalization, making it valuable in both research and industrial applications .